2-methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine

physicochemical profiling fragment-based drug discovery library design

2-Methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 2166674-20-8) is a bicyclic heterocyclic compound belonging to the cyclopenta[d]pyrimidine class, bearing a unique 4-allyloxy substituent that distinguishes it from the vast majority of 4-amino-substituted analogs prevalent in kinase and tubulin inhibitor programs. Its molecular formula is C₁₁H₁₄N₂O with a molecular weight of 190.24 g/mol and typical commercial purity of 95%.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 2166674-20-8
Cat. No. B2957660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine
CAS2166674-20-8
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCC1=NC2=C(CCC2)C(=N1)OCC=C
InChIInChI=1S/C11H14N2O/c1-3-7-14-11-9-5-4-6-10(9)12-8(2)13-11/h3H,1,4-7H2,2H3
InChIKeyCBOXSNZSXONRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 2166674-20-8): Procurement-Ready Structural and Physicochemical Baseline


2-Methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 2166674-20-8) is a bicyclic heterocyclic compound belonging to the cyclopenta[d]pyrimidine class, bearing a unique 4-allyloxy substituent that distinguishes it from the vast majority of 4-amino-substituted analogs prevalent in kinase and tubulin inhibitor programs [1][2]. Its molecular formula is C₁₁H₁₄N₂O with a molecular weight of 190.24 g/mol and typical commercial purity of 95% [3]. The allyloxy group introduces a reactive terminal alkene handle absent in 4-hydroxy, 4-methoxy, or 4-unsubstituted comparators, creating differential synthetic utility and distinct physicochemical properties relevant to fragment-based drug discovery, library diversification, and chemical biology probe development.

Why 4-Allyloxy-2-methyl-cyclopenta[d]pyrimidine Cannot Be Replaced by Common In-Class Analogs: The Substitution Problem


Generic substitution among cyclopenta[d]pyrimidines is precluded by the functional divergence driven by the 4-position substituent. The vast majority of biologically characterized analogs in this scaffold class—including clinical candidates such as GDC-0068 (Ipatasertib) and preclinical microtubule targeting agents—bear 4-amino (anilino, N-methylanilino) substituents essential for target engagement at the ATP-binding site of kinases or the colchicine-binding site of tubulin [1][2]. In contrast, the 4-allyloxy group of CAS 2166674-20-8 replaces the hydrogen-bond-donating amine with an ether-linked terminal alkene, abolishing the canonical pharmacophore while introducing orthogonal reactivity (alkene metathesis, thiol-ene click chemistry, epoxidation) and altered lipophilicity [3]. This makes the compound unsuitable as a direct drop-in replacement for 4-amino analogs in established SAR series, but uniquely valuable where the allyloxy handle is specifically required for conjugation, prodrug design, or scaffold-hopping campaigns. The quantitative evidence below details these differential dimensions.

Quantitative Differentiation Evidence: 2-Methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 4-Unsubstituted Parent Scaffold

The 4-allyloxy substituent on CAS 2166674-20-8 increases molecular weight by 56 Da and adds one hydrogen bond acceptor and 3 rotatable bonds compared to the unsubstituted parent 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 36274-29-0). This shifts the compound from a low-MW fragment space (MW 134.18) into a more lead-like region (MW 190.24) while introducing a polar surface area contribution from the allyl ether oxygen [1]. For procurement decisions, this means the allyloxy compound cannot be considered interchangeable with its 4-unsubstituted analog in fragment screening libraries; the differential MW, cLogP, and H-bond acceptor count will produce distinct hit profiles in any target-based assay.

physicochemical profiling fragment-based drug discovery library design

Conformational Restriction Advantage Over Monocyclic 4-(Allyloxy)-2-methylpyrimidine

The cyclopentane-fused bicyclic scaffold of CAS 2166674-20-8 imposes conformational restriction on the pyrimidine ring system compared to the monocyclic analog 4-(allyloxy)-2-methylpyrimidine (CAS 7180-92-9). Published NMR (NOESY) and molecular modeling studies on the 2-methyl-cyclopenta[d]pyrimidine scaffold demonstrate that the cyclopentane fusion locks the pyrimidine ring into a specific geometry that influences the spatial orientation of the 4-position substituent, directly affecting colchicine-site tubulin binding and antiproliferative activity with IC₅₀ differences of up to 25-fold between conformers [1]. The monocyclic analog lacks this conformational constraint entirely, making it incapable of recapitulating any binding pose that depends on the bicyclic scaffold geometry .

conformational analysis scaffold hopping target engagement

Synthetic Handle Differentiation: Allyloxy vs. Hydroxy at the 4-Position

The terminal alkene of the 4-allyloxy group in CAS 2166674-20-8 provides a chemically orthogonal reactive handle compared to the 4-hydroxy analog 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (CAS 65818-01-1). The allyloxy group enables thiol-ene click chemistry, olefin metathesis, epoxidation, and hydroboration reactions that are impossible with a hydroxyl group [1]. While the 4-hydroxy compound (MW 150.18) offers a hydrogen bond donor and a point for ester/ether prodrug formation, it cannot participate in the bioorthogonal conjugation reactions accessible to the allyloxy compound. This differential reactivity directly impacts procurement decisions for medicinal chemistry campaigns requiring post-functionalization of the 4-position .

synthetic chemistry library diversification click chemistry prodrug design

Pharmacophoric Divergence from 4-Amino-Substituted Cyclopenta[d]pyrimidine Antitubulin Agents

Published SAR for the cyclopenta[d]pyrimidine class as microtubule targeting agents establishes that a 4-amino substituent (anilino or N-methylanilino) is essential for potent colchicine-site tubulin binding, with lead compounds showing IC₅₀ values of 10–250 nM against MDA-MB-435 cancer cells [1]. The 4-allyloxy group of CAS 2166674-20-8 replaces the critical H-bond-donating NH with an ether oxygen, which cannot form the same hydrogen bond with the colchicine site. As a class-level inference, this compound is predicted to be inactive or substantially less potent as a tubulin polymerization inhibitor compared to 4-amino-substituted analogs such as N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride [2]. This is not a liability but a deliberate differentiation: the allyloxy compound serves as a negative control or scaffold-hopping starting point where tubulin activity is not desired.

tubulin polymerization colchicine site antimitotic SAR

Allyloxy Substituent Preference in Antidepressant Cyclopenta[d]pyrimidine Patent Series

In the Sankyo patent series (JPS57203072A, US 4749704) on cyclopenta[d]pyrimidine derivatives as antidepressants, the allyloxy group is explicitly identified as a preferred R¹ substituent alongside the 2-butenyloxy group, with specific exemplified compounds including 7-allyloxy-4-(4-cyanoanilino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5-allyloxy-4-(4-cyanoanilino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine [1][2]. This patent-based evidence establishes that within the cyclopenta[d]pyrimidine class, allyloxy substitution has been specifically selected for CNS-targeted programs, distinguishing it from other alkoxy (methoxy, ethoxy) or hydroxy analogs that were not identified as preferred embodiments. While CAS 2166674-20-8 itself is not an exemplified compound in this patent (it lacks the 4-anilino group present in the patented antidepressant series), its 4-allyloxy group aligns with the patent's preferred substituent teaching.

antidepressant MAO inhibition CNS drug discovery

Procurement-Relevant Application Scenarios for 2-Methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine


Scaffold-Hopping Starting Point for Non-Tubulin Cyclopenta[d]pyrimidine Targets

For medicinal chemistry teams seeking to exploit the cyclopenta[d]pyrimidine scaffold for targets beyond tubulin (e.g., kinases, GPCRs, PDEs), CAS 2166674-20-8 provides a 4-allyloxy-substituted entry point that deliberately lacks the 4-amino pharmacophore responsible for potent tubulin/colchicine-site activity [1]. Procure this compound as a structurally characterized, commercially available bicyclic scaffold that can be diversified at the allyloxy terminus via thiol-ene or metathesis chemistry to generate focused libraries free from tubulin-related cytotoxicity confounding. The cyclopentane fusion provides conformational restriction (supported by published NMR NOESY studies [1]) that the monocyclic analog CAS 7180-92-9 cannot offer.

Bioorthogonal Probe and Prodrug Conjugation Platform

The terminal alkene of the 4-allyloxy group enables bioorthogonal conjugation strategies (thiol-ene click, inverse electron-demand Diels-Alder after tetrazine functionalization) that are impossible with the 4-hydroxy analog (CAS 65818-01-1) or 4-unsubstituted parent (CAS 36274-29-0) [2]. Procure CAS 2166674-20-8 for chemical biology applications requiring site-specific attachment of fluorophores, affinity tags, or PEG chains to the cyclopenta[d]pyrimidine core. The allyloxy handle is stable under standard storage conditions yet reactive under mild, biocompatible conjugation conditions, offering a procurement advantage over pre-conjugated analogs that may have limited shelf life.

CNS-Targeted Fragment Library Inclusion Based on Patent Precedent

The Sankyo patent series (JPS57203072A, US 4749704) explicitly identifies allyloxy as a preferred substituent in cyclopenta[d]pyrimidine antidepressants [2]. While CAS 2166674-20-8 lacks the 4-anilino group present in the patented compounds, its 4-allyloxy group aligns with the patent's preferred substituent teaching. For CNS-focused fragment-based screening, this compound offers a privileged substructure (cyclopenta[d]pyrimidine) with a patent-validated preferred substituent (allyloxy) at a MW (190 Da) suitable for fragment libraries. Its predicted physicochemical profile (moderate lipophilicity, 3 H-bond acceptors, no H-bond donors) is consistent with CNS drug-like space, though experimental logP and BBB permeability data are not available.

Negative Control for 4-Amino Cyclopenta[d]pyrimidine Tubulin Inhibitor SAR Studies

SAR studies on the 2-methyl-cyclopenta[d]pyrimidine scaffold have established that 4-amino (anilino or N-methylanilino) substitution is essential for tubulin polymerization inhibition, with active conformers showing IC₅₀ values of 10–250 nM in MDA-MB-435 cells [1]. CAS 2166674-20-8, bearing a 4-allyloxy group that cannot form the critical H-bond donor interaction at the colchicine site, is predicted to be substantially less active (likely >100-fold reduction). Procure this compound specifically as a structurally matched negative control to confirm on-target tubulin effects of 4-amino-substituted analogs in the same scaffold series. Note: this is a predicted property; experimental confirmation in tubulin polymerization and cytotoxicity assays is recommended before drawing firm conclusions.

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